molecular formula C7HF13O B12691984 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane CAS No. 73928-40-2

1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane

Cat. No.: B12691984
CAS No.: 73928-40-2
M. Wt: 348.06 g/mol
InChI Key: IBBCNYCWBLECNN-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane is a fluorinated organic compound with the molecular formula C7H2F13O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane typically involves the reaction of perfluorinated precursors with trifluorovinyl ethers. One common method is the reaction of perfluoropentane with trifluorovinyl ether under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where perfluorinated hydrocarbons are reacted with trifluorovinyl ethers in specialized reactors. These processes are designed to maximize efficiency and minimize by-products, ensuring the production of high-purity this compound for commercial use .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiols. Reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield partially fluorinated pentanes, while addition reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane exerts its effects is primarily related to its high fluorine content. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and thermal stability, allowing it to interact with various molecular targets and pathways. In biological systems, it may interact with lipid membranes and proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,3,3,4,4,5,5-Decafluoro-1-((trifluorovinyl)oxy)pentane is unique due to the presence of both perfluorinated and trifluorovinyl groups, which confer a combination of high thermal stability, low surface energy, and versatile reactivity. These properties make it particularly valuable in the synthesis of advanced materials and specialized applications in various scientific fields .

Properties

CAS No.

73928-40-2

Molecular Formula

C7HF13O

Molecular Weight

348.06 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5-decafluoro-1-(1,2,2-trifluoroethenoxy)pentane

InChI

InChI=1S/C7HF13O/c8-1(9)2(10)21-7(19,20)6(17,18)5(15,16)4(13,14)3(11)12/h3H

InChI Key

IBBCNYCWBLECNN-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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